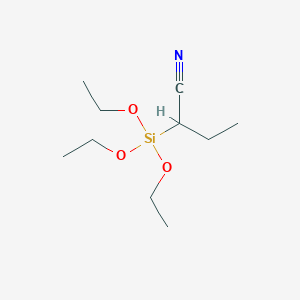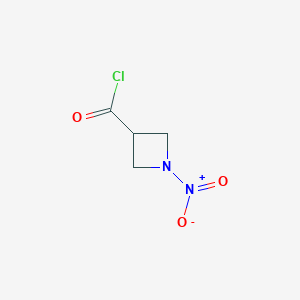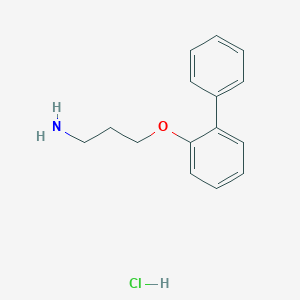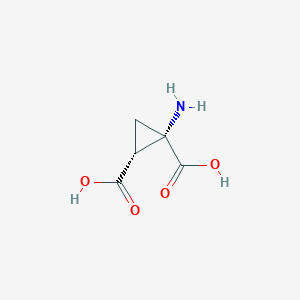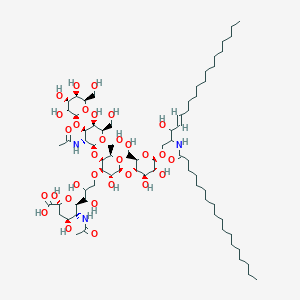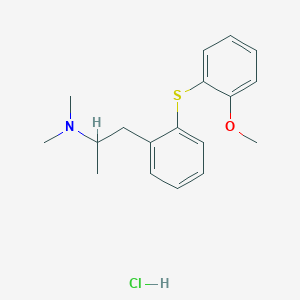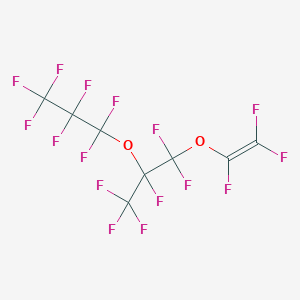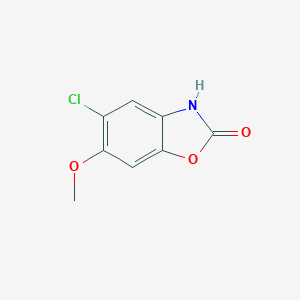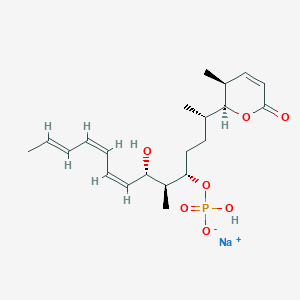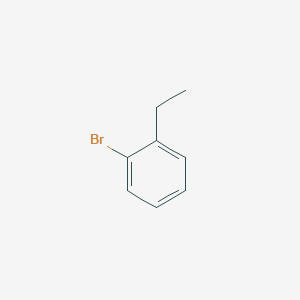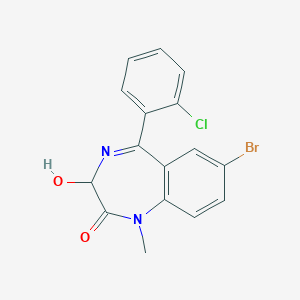
7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been widely used in scientific research. It was first synthesized in the 1970s and has since been studied for its potential therapeutic applications as well as its mechanism of action and physiological effects.
作用機序
7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 acts as a selective antagonist at the benzodiazepine site of the GABAA receptor. This means that it binds to the same site as benzodiazepines but does not activate the receptor. Instead, it blocks the effects of benzodiazepines and other drugs that bind to this site. This mechanism of action has been used to study the role of the benzodiazepine site in the modulation of GABAA receptor function and to investigate the effects of benzodiazepine antagonists.
生化学的および生理学的効果
7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 has been shown to have a number of biochemical and physiological effects, including the ability to block the effects of benzodiazepines on the GABAA receptor. It has also been shown to increase the activity of the GABAA receptor in the absence of benzodiazepines, suggesting that it may have a partial agonist activity at this site. In addition, 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 has been shown to have anxiogenic effects in animal models, suggesting that it may be useful in the treatment of anxiety disorders.
実験室実験の利点と制限
The main advantage of using 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 in lab experiments is its ability to selectively bind to the benzodiazepine site of the GABAA receptor. This allows researchers to investigate the role of this site in the modulation of receptor function and to study the effects of benzodiazepine antagonists. However, one limitation of using 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 is that it has relatively low potency compared to other benzodiazepine antagonists, which may limit its usefulness in some experiments.
将来の方向性
There are several future directions for research on 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513. One area of interest is the development of more potent benzodiazepine antagonists that can be used in a wider range of experiments. Another area of interest is the investigation of the potential therapeutic applications of 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513, particularly in the treatment of anxiety disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 and its mechanism of action at the GABAA receptor.
合成法
The synthesis of 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 involves several steps, starting with the reaction of o-chloroaniline with ethyl acetoacetate to form 5-(o-chlorophenyl)-2,4-pentanedione. This intermediate is then reacted with hydrazine hydrate to form 5-(o-chlorophenyl)-3-hydrazino-2,4-pentanedione, which is subsequently reacted with methylamine and bromine to form 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513.
科学的研究の応用
7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 has been widely used in scientific research for its ability to selectively bind to the benzodiazepine site of the GABAA receptor. This receptor is involved in the regulation of anxiety, sleep, and muscle relaxation, and is the target of many clinically used drugs, including benzodiazepines. 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 has been used to study the role of the benzodiazepine site in the modulation of GABAA receptor function and to investigate the effects of benzodiazepine antagonists.
特性
CAS番号 |
129166-25-2 |
|---|---|
製品名 |
7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one |
分子式 |
C16H12BrClN2O2 |
分子量 |
379.63 g/mol |
IUPAC名 |
7-bromo-5-(2-chlorophenyl)-3-hydroxy-1-methyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H12BrClN2O2/c1-20-13-7-6-9(17)8-11(13)14(19-15(21)16(20)22)10-4-2-3-5-12(10)18/h2-8,15,21H,1H3 |
InChIキー |
XJBIVRQAGCFPOL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)Br)C(=NC(C1=O)O)C3=CC=CC=C3Cl |
正規SMILES |
CN1C2=C(C=C(C=C2)Br)C(=NC(C1=O)O)C3=CC=CC=C3Cl |
同義語 |
1,3-Dihydro-7-bromo-5-(2-chlorophenyl)-3-hydroxy-1-methyl-2H-1,4-benzo diazepin-2-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



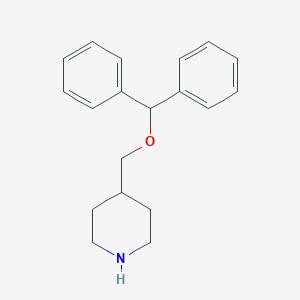
![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)
